molecular formula C13H12N2O2 B2754686 benzoic acid,2-(1-(2-furanyl)ethyl idene)hydrazide CAS No. 113906-38-0

benzoic acid,2-(1-(2-furanyl)ethyl idene)hydrazide

Cat. No.: B2754686
CAS No.: 113906-38-0
M. Wt: 228.251
InChI Key: CQGATEFROFGTCU-GXDHUFHOSA-N
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Description

Benzoic acid,2-(1-(2-furanyl)ethyl idene)hydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a benzoic acid moiety linked to a hydrazide group, which is further connected to a furan ring through an ethylidene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid,2-(1-(2-furanyl)ethyl idene)hydrazide typically involves the reaction of benzoic acid hydrazide with 2-furylacetaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the condensation reaction, leading to the formation of the desired hydrazide compound. The product is then purified through recrystallization or chromatographic techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The choice of solvents and reaction conditions would be tailored to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid,2-(1-(2-furanyl)ethyl idene)hydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted hydrazides .

Scientific Research Applications

Benzoic acid,2-(1-(2-furanyl)ethyl idene)hydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent. The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of benzoic acid,2-(1-(2-furanyl)ethyl idene)hydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The furan ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid,2-(1-(2-furanyl)ethyl idene)hydrazide is unique due to its specific combination of a benzoic acid moiety, hydrazide group, and furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(Z)-1-(furan-2-yl)ethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-10(12-8-5-9-17-12)14-15-13(16)11-6-3-2-4-7-11/h2-9H,1H3,(H,15,16)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGATEFROFGTCU-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=CC=C1)/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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